molecular formula C17H20N2O4S B4825201 4-methoxy-3-(methylsulfamoyl)-N-(2-phenylethyl)benzamide

4-methoxy-3-(methylsulfamoyl)-N-(2-phenylethyl)benzamide

Cat. No.: B4825201
M. Wt: 348.4 g/mol
InChI Key: PCHUHJGQJDUXOL-UHFFFAOYSA-N
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Description

4-methoxy-3-(methylsulfamoyl)-N-(2-phenylethyl)benzamide is a complex organic compound with a unique structure that includes a methoxy group, a methylsulfamoyl group, and a phenylethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(methylsulfamoyl)-N-(2-phenylethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-phenylethylamine to yield 4-methoxy-N-(2-phenylethyl)benzamide.

    Introduction of the Methylsulfamoyl Group: The next step involves the introduction of the methylsulfamoyl group. This can be achieved by reacting the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(methylsulfamoyl)-N-(2-phenylethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methylsulfamoyl group can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxy-3-(methylsulfamoyl)-N-(2-phenylethyl)benzamide.

    Reduction: Formation of 4-methoxy-3-(methylsulfamoyl)-N-(2-phenylethyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-(methylsulfamoyl)-N-(2-phenylethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a potential candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in biological studies to investigate its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(methylsulfamoyl)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfamoyl groups can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The phenylethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(2-phenylethyl)benzamide: Lacks the methylsulfamoyl group, which may result in different biological activity.

    3-(methylsulfamoyl)-N-(2-phenylethyl)benzamide: Lacks the methoxy group, which may affect its chemical reactivity and interactions.

Uniqueness

4-methoxy-3-(methylsulfamoyl)-N-(2-phenylethyl)benzamide is unique due to the presence of both the methoxy and methylsulfamoyl groups, which can provide a combination of properties that are not present in similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Properties

IUPAC Name

4-methoxy-3-(methylsulfamoyl)-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-18-24(21,22)16-12-14(8-9-15(16)23-2)17(20)19-11-10-13-6-4-3-5-7-13/h3-9,12,18H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHUHJGQJDUXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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